molecular formula C16H16O4 B6405184 4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid CAS No. 1261991-26-7

4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6405184
CAS No.: 1261991-26-7
M. Wt: 272.29 g/mol
InChI Key: ACKICLXZRHELAI-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid is an organic compound characterized by its unique structure, which includes an ethoxy group, a methyl group, and a hydroxybenzoic acid moiety

Preparation Methods

The synthesis of 4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-2-methylphenol and 3-hydroxybenzoic acid.

    Reaction Conditions: The key steps involve esterification, followed by a Friedel-Crafts acylation reaction to introduce the hydroxybenzoic acid moiety.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents such as halogens or nucleophiles like amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups.

Scientific Research Applications

4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-(4-Ethoxy-2-methylphenyl)-3-hydroxybenzoic acid can be compared with similar compounds such as:

    4-Ethoxy-2-methylphenylboronic acid: Similar in structure but with a boronic acid group instead of a hydroxybenzoic acid moiety.

    4-Methoxyphenylacetic acid: Contains a methoxy group instead of an ethoxy group and an acetic acid moiety instead of a hydroxybenzoic acid.

    3-(4-Ethoxy-2-methylphenyl)pentanoic acid: Similar structure but with a pentanoic acid chain instead of a hydroxybenzoic acid.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-ethoxy-2-methylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-3-20-12-5-7-13(10(2)8-12)14-6-4-11(16(18)19)9-15(14)17/h4-9,17H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKICLXZRHELAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690733
Record name 4'-Ethoxy-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-26-7
Record name 4'-Ethoxy-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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